

# An In-Depth Technical Guide to Ethyl 5-chloro-2-hydroxynicotinate

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## Compound of Interest

Compound Name: Ethyl 5-chloro-2-hydroxynicotinate

CAS No.: 1214366-84-3

Cat. No.: B578153

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **Ethyl 5-chloro-2-hydroxynicotinate**, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical identity, including its definitive CAS number, and presents a detailed, logical pathway for its synthesis based on established chemical principles. Furthermore, this guide offers an in-depth analysis of its expected spectroscopic characteristics, crucial for its identification and quality control. Safety protocols for handling and disposal are also outlined to ensure safe laboratory practices. The overarching goal of this whitepaper is to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, characterize, and utilize **Ethyl 5-chloro-2-hydroxynicotinate** in their research endeavors.

## Chemical Identity and Physicochemical Properties

**Ethyl 5-chloro-2-hydroxynicotinate** is a substituted pyridine derivative, a class of compounds of immense interest in the pharmaceutical industry due to their prevalence in a wide array of

bioactive molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source
Chemical Name	Ethyl 5-chloro-2-hydroxynicotinate	-
CAS Number	1214366-84-3	<a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>3</sub>	<a href="#">[6]</a>
Molecular Weight	201.61 g/mol	<a href="#">[6]</a>
Appearance	Expected to be a solid at room temperature	General knowledge
SMILES	<chem>O=C(OCC)C1=C(O)N=CC(Cl)=C1</chem>	<a href="#">[6]</a>

Note: Some physical properties like melting point and solubility are not readily available in the public domain and would require experimental determination.

## Rationale and Significance in Drug Discovery

Nicotinic acid (niacin) and its derivatives are fundamental pharmacophores in medicinal chemistry, exhibiting a broad spectrum of biological activities.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile.

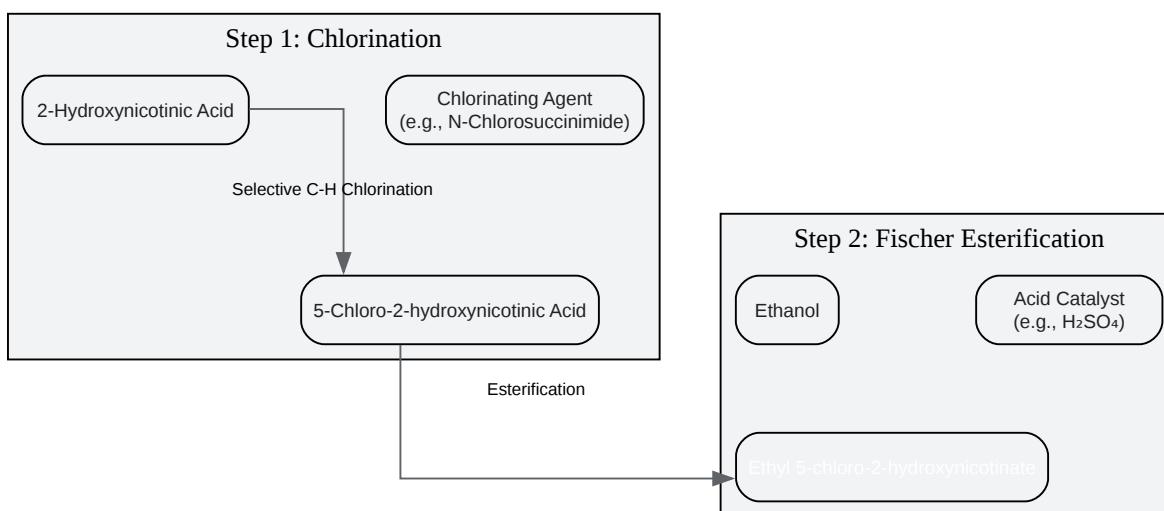
The presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position of the nicotinate scaffold in the title compound offers several strategic advantages for drug design:

- **Halogen Bonding:** The chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.
- **Metabolic Stability:** The chloro-substituent can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.

- Modulation of pKa: The electron-withdrawing nature of the chlorine atom and the presence of the hydroxyl group influence the basicity of the pyridine nitrogen, which can affect drug-receptor interactions and solubility.
- Synthetic Handle: The hydroxyl group can serve as a key point for further functionalization, allowing for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.[2]

## Synthetic Workflow: A Proposed Pathway

While a direct, published protocol for the synthesis of **Ethyl 5-chloro-2-hydroxynicotinate** is not readily available, a logical and efficient two-step synthetic route can be proposed based on well-established organic chemistry principles: the chlorination of a 2-hydroxynicotinic acid derivative followed by Fischer esterification.



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Caption: Proposed two-step synthesis of **Ethyl 5-chloro-2-hydroxynicotinate**.

## Step 1: Selective Chlorination of 2-Hydroxynicotinic Acid

The initial step involves the regioselective chlorination of commercially available 2-hydroxynicotinic acid at the C5 position. The hydroxyl group at the C2 position is an activating group, directing electrophilic substitution to the C5 position.

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxynicotinic acid in a suitable solvent such as acetic acid or a mixture of water and an organic co-solvent.
- **Reagent Addition:** To the stirred solution, add a chlorinating agent such as N-chlorosuccinimide (NCS) portion-wise at room temperature. The use of NCS is preferable to chlorine gas for laboratory-scale synthesis due to its ease of handling and improved safety profile.<sup>[7][8]</sup>
- **Reaction Monitoring:** The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product, 5-chloro-2-hydroxynicotinic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Step 2: Fischer Esterification

The second step is the classic Fischer esterification of the synthesized 5-chloro-2-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst.<sup>[9][10][11][12][13]</sup>

Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend 5-chloro-2-hydroxynicotinic acid in an excess of absolute ethanol. Ethanol serves as both the reactant and the solvent.

- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
- **Reaction Conditions:** The mixture is heated to reflux. The Dean-Stark trap is used to azeotropically remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester product.[\[10\]](#)[\[11\]](#)
- **Work-up and Purification:** After the reaction is complete (as monitored by TLC), the excess ethanol is removed by rotary evaporation. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude **Ethyl 5-chloro-2-hydroxynicotinate**. Further purification can be achieved by column chromatography on silica gel.

## Spectroscopic Characterization: Predicted Data

Accurate characterization of the synthesized compound is paramount. While experimental data for **Ethyl 5-chloro-2-hydroxynicotinate** is not widely published, we can predict its key spectroscopic features based on the analysis of structurally similar compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
Aromatic-H (C4-H)	~8.0-8.2	d	~2-3	Doublet due to coupling with C6-H. Downfield shift due to proximity to the electron-withdrawing ester group.
Aromatic-H (C6-H)	~7.8-8.0	d	~2-3	Doublet due to coupling with C4-H.
-CH <sub>2</sub> - (ethyl)	~4.3-4.5	q	~7	Quartet due to coupling with the methyl protons.
-CH <sub>3</sub> (ethyl)	~1.3-1.5	t	~7	Triplet due to coupling with the methylene protons.
-OH	Broad singlet	-	-	Chemical shift can vary depending on solvent and concentration.

Note: The spectrum would be recorded in a deuterated solvent such as CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C=O (ester)	~165-170	Typical chemical shift for an ester carbonyl carbon.
C2 (Ar-C-OH)	~155-160	Downfield shift due to the attached electronegative oxygen atom.
C5 (Ar-C-Cl)	~125-130	Chemical shift influenced by the attached chlorine atom.
C3 (Ar-C-COOEt)	~120-125	Quaternary carbon attached to the ester group.
C4 (Ar-CH)	~140-145	Aromatic methine carbon.
C6 (Ar-CH)	~135-140	Aromatic methine carbon.
-CH <sub>2</sub> - (ethyl)	~60-65	Methylene carbon of the ethyl ester.
-CH <sub>3</sub> (ethyl)	~14-16	Methyl carbon of the ethyl ester.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (hydroxyl)	3200-3600	Broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=O stretch (ester)	1700-1730	Strong
C=C and C=N stretch (aromatic ring)	1450-1600	Medium to Strong
C-O stretch (ester)	1100-1300	Strong
C-Cl stretch	700-800	Medium

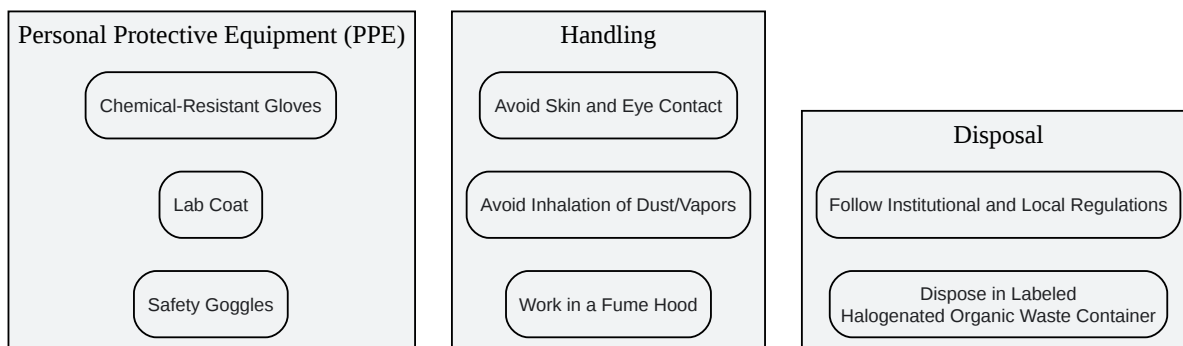
## Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

- **Molecular Ion (M<sup>+</sup>):** An intense molecular ion peak is expected at m/z = 201.
- **Isotope Peak (M+2)<sup>+</sup>:** Due to the presence of a chlorine atom, a characteristic isotope peak at m/z = 203 with an intensity of approximately one-third of the molecular ion peak will be observed.
- **Fragmentation Pattern:** Common fragmentation pathways would include the loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) and the entire ester group (-COOCH<sub>2</sub>CH<sub>3</sub>).

## Safety, Handling, and Disposal

As a chlorinated organic compound, **Ethyl 5-chloro-2-hydroxynicotinate** should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)



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Caption: Key safety considerations for **Ethyl 5-chloro-2-hydroxynicotinate**.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[21]
- Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of the compound and any contaminated materials in a designated and clearly labeled halogenated organic waste container.[21][24] Do not dispose of it down the drain. Always follow your institution's and local environmental regulations for chemical waste disposal.[23][25]

## Conclusion

**Ethyl 5-chloro-2-hydroxynicotinate** is a valuable synthetic intermediate with considerable potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The proposed synthetic pathway is robust and relies on well-understood chemical transformations. The predicted spectroscopic data serves as a reliable benchmark for researchers to confirm the

identity and purity of the synthesized compound. By adhering to the outlined safety protocols, scientists can confidently and responsibly utilize **Ethyl 5-chloro-2-hydroxynicotinate** in their pursuit of innovative drug discovery.

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